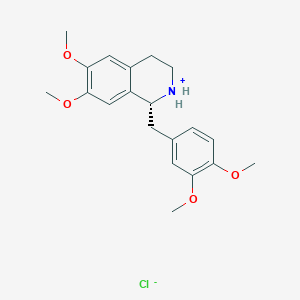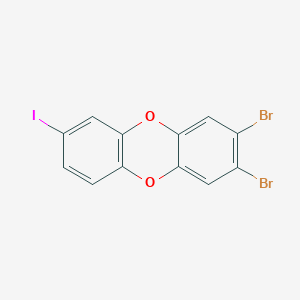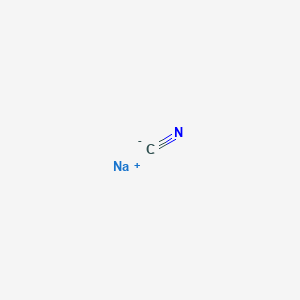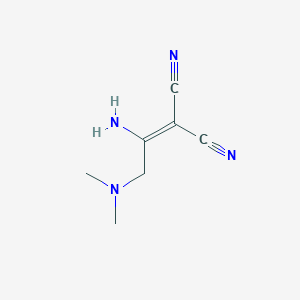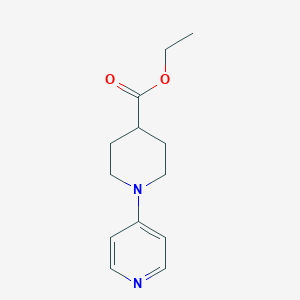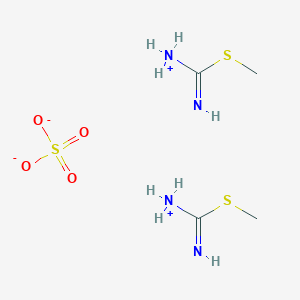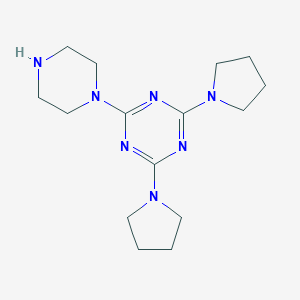
2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
概要
説明
Synthesis Analysis
The synthesis of related triazine derivatives often involves multi-step processes. For instance, triazolo-pyridazine derivatives with substituted piperazines were synthesized through a two-step process, starting with the formation of a triazolo-pyridazine core followed by conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019). Additionally, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process including etherification, hydrazonation, cyclization, and reduction has been reported (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been explored through various techniques, including X-ray crystallography and DFT calculations. Studies have shown the importance of intermolecular interactions, such as H...H, N...H, and H...C contacts, in determining the molecular packing of triazine compounds (Shawish et al., 2021).
Chemical Reactions and Properties
The triazine core is known for its versatility in chemical reactions. For example, triazolo[1,5-a][1,3,5]triazine derivatives were synthesized as adenosine A2a receptor antagonists, indicating the potential for selective biological activity modification through the substitution of the triazine ring (Vu et al., 2004).
Physical Properties Analysis
The physical properties of triazine compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. These properties are crucial for the application of these compounds in material science and pharmaceuticals.
Chemical Properties Analysis
Triazine derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Their chemical stability, acidity, and basicity are also important characteristics that influence their use in chemical syntheses and as intermediates in the production of more complex molecules.
科学的研究の応用
1. Neurological Disorders
- Piperazine derivatives of triazolotriazine, including structures similar to 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine, have been shown to be potent adenosine A2a receptor antagonists. These compounds exhibit oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
2. Antiviral Activity
- A study synthesized specific derivatives of 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine and evaluated their antiviral activity against yellow fever virus. Most compounds showed inhibitory activity at concentrations ≤10 mg/mL (Moskalenko et al., 2021).
3. Antimicrobial Agents
- Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine and incorporating a triazine structure exhibited antimicrobial activity against several bacteria and fungi (Patel et al., 2012).
4. Anticonvulsant Activity
- Some 1,3-substituted pyrrolidine-2,5-dione derivatives with triazine core showed potential as anticonvulsant agents. These compounds displayed protective effects comparable to well-known antiepileptic drugs (Rybka et al., 2017).
5. Soluble Epoxide Hydrolase Inhibitors
- Triazine piperidine-4-carboxamide compounds were identified as inhibitors of soluble epoxide hydrolase. These compounds showed promising results in serum biomarker studies, indicating potential use in various disease models (Thalji et al., 2013).
6. Molecular Structure Investigations
- Studies involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into molecular structure, highlighting the potential of these compounds in various applications (Shawish et al., 2021).
7. 5-HT2 Antagonist Activity
- Bicyclic triazin-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, suggesting their potential use in neurological disorders (Watanabe et al., 1992).
8. Green Synthesis
- Green synthesis methods were employed to prepare 2,4-diamino-1,3,5-triazines, demonstrating an environmentally friendly approach to synthesizing these compounds (Díaz‐Ortiz et al., 2004).
9. Electrochemical Behavior
- A study on the electrochemical behavior of a triazine-based dendrimer revealed insights into the compound's electrochemical properties, which could be relevant for various applications (Lates et al., 2007).
10. Drug Delivery
- Research on encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage highlighted the potential of triazine derivatives in drug delivery systems (Mattsson et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N7/c1-2-8-20(7-1)13-17-14(21-9-3-4-10-21)19-15(18-13)22-11-5-16-6-12-22/h16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVMKCYUNNAQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3CCNCC3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349486 | |
| Record name | 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine | |
CAS RN |
111668-00-9 | |
| Record name | 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



